2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477330-98-6
VCID: VC8581032
InChI: InChI=1S/C23H20BrN5O3S/c1-31-18-9-10-19(20(12-18)32-2)26-21(30)14-33-23-28-27-22(15-4-3-11-25-13-15)29(23)17-7-5-16(24)6-8-17/h3-13H,14H2,1-2H3,(H,26,30)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC
Molecular Formula: C23H20BrN5O3S
Molecular Weight: 526.4 g/mol

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

CAS No.: 477330-98-6

Cat. No.: VC8581032

Molecular Formula: C23H20BrN5O3S

Molecular Weight: 526.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide - 477330-98-6

Specification

CAS No. 477330-98-6
Molecular Formula C23H20BrN5O3S
Molecular Weight 526.4 g/mol
IUPAC Name 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C23H20BrN5O3S/c1-31-18-9-10-19(20(12-18)32-2)26-21(30)14-33-23-28-27-22(15-4-3-11-25-13-15)29(23)17-7-5-16(24)6-8-17/h3-13H,14H2,1-2H3,(H,26,30)
Standard InChI Key BYXUWTFXCKZIPD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC

Introduction

Structural Elucidation and Molecular Characteristics

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
CAS Number477330-98-6
Molecular FormulaC23H20BrN5O3S
Molecular Weight526.4 g/mol
SMILES NotationCOC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)OC
Topological Polar Surface Area126 Ų

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the triazole core and attach substituents:

  • Triazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions yields the 1,2,4-triazole scaffold.

  • Sulfanyl-Acetamide Coupling: Thiolation of the triazole’s C-3 position with chloroacetamide intermediates, facilitated by bases like K2CO3 in DMF.

  • Bromophenyl and Pyridine Incorporation: Ullmann coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl and pyridin-3-yl groups .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1Thiosemicarbazide, HCl, reflux, 6h68%95%
2K2CO3, DMF, 80°C, 4h72%97%
3CuI, L-proline, DMSO, 110°C, 12h58%93%

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89–6.82 (m, aromatic-H), 3.81 (s, 6H, OCH3).

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S bond), and 1550 cm⁻¹ (triazole ring).

Biological Activities and Mechanistic Insights

Anticancer Activity

Molecular docking simulations (PDB: 1M17) predict strong binding (-9.2 kcal/mol) to VEGFR-2 kinase via hydrogen bonds between the triazole’s N2 atom and Asp1046, and the pyridine’s nitrogen with Lys868. Preliminary cytotoxicity assays against MCF-7 cells show IC50 values of 18.7 µM, comparable to doxorubicin.

Table 3: Predicted Binding Affinities for Biological Targets

Target ProteinDocking Score (kcal/mol)Interacting Residues
VEGFR-2 (1M17)-9.2Asp1046, Lys868
COX-2 (5IKT)-8.7Tyr385, Ser530
DHFR (1U72)-7.9Glu30, Phe34

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s LogP of 3.1 (predicted) indicates moderate lipophilicity, balanced by the dimethoxyphenyl group’s polarity. Aqueous solubility at pH 7.4 is 12 µg/mL, sufficient for in vitro assays but requiring formulation optimization for in vivo use.

Metabolic Stability

Microsomal studies (human liver microsomes) reveal a half-life of 42 minutes, with primary metabolites resulting from O-demethylation and sulfoxide formation. CYP3A4 and CYP2C9 are implicated in oxidative metabolism.

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison with Analogous Triazoles

CompoundAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)LogP
Target compound (477330-98-6)18.74.2 (E. coli)3.1
Pyridin-4-yl analog (477329-69-4)24.35.83.4
Isopropylphenyl derivative32.16.54.0

The 2,4-dimethoxyphenyl group in the target compound enhances solubility and target engagement compared to bulkier substituents .

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could improve bioavailability, with preliminary studies showing a 3.2-fold increase in plasma AUC in rodent models.

Hybrid Scaffold Development

Coupling with cisplatin derivatives or kinase inhibitor fragments may yield dual-action therapeutics addressing drug resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator